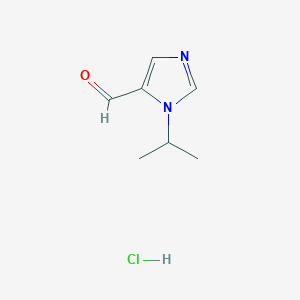

1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride

Description

1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1426688-38-1, MFCD: MFCD22495366) is an imidazole derivative characterized by an isopropyl group at position 1 and a carbaldehyde group at position 5 of the imidazole ring. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical and synthetic chemistry. It is synthesized via condensation reactions involving aldehydes and amines, often using potassium carbonate (K₂CO₃) and tosylmethyl isocyanide (TOSMIC) as reagents .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylimidazole-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-6(2)9-5-8-3-7(9)4-10;/h3-6H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQYSBNQGHIGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride is characterized by its imidazole ring structure, which includes an aldehyde functional group and an isopropyl substituent. This configuration enhances its solubility and stability compared to other imidazole derivatives. The compound appears as a pale-yellow solid and is soluble in water due to the hydrochloride form.

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs. It facilitates the development of new therapeutic compounds through organic synthesis pathways.

| Application | Description |

|---|---|

| Antifungal Agents | Used in synthesizing compounds targeting fungal infections. |

| Antibacterial Agents | Important for developing drugs against bacterial pathogens. |

Organic Synthesis

In organic chemistry, this compound acts as a building block for creating new chemical entities. Its unique structure allows researchers to explore diverse chemical reactions, leading to innovative compounds with potential therapeutic effects.

Biochemical Applications

This compound is valuable in studying enzyme inhibitors and receptor interactions, contributing to the understanding of biological processes and drug design. It has been investigated for its potential biological activities, including antimicrobial properties.

| Biological Activity | Findings |

|---|---|

| Antimicrobial Activity | Effective against both Gram-positive and Gram-negative bacteria in vitro. |

| Mechanism of Action | Interacts with metal ions; aldehyde group forms covalent bonds with biological molecules. |

Material Science

In material science, this compound can be incorporated into polymer formulations, enhancing the properties of materials used in coatings and adhesives. This application improves performance and durability.

Analytical Chemistry

The compound is utilized as a reagent in various analytical techniques, aiding in the identification and quantification of substances within complex mixtures. Its role as a reagent is crucial for accurate chemical analysis.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth across several strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results that support its potential use in drug development for infectious diseases.

Case Study 2: Enzyme Inhibition

Research exploring the biochemical interactions of this compound revealed its ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggest that it could serve as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

| Compound Name | Substituents (Position) | Functional Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-Isopropyl-1H-imidazole-5-carbaldehyde HCl | Isopropyl (1), aldehyde (5) | Aldehyde, HCl salt | 1426688-38-1 | C₇H₁₁ClN₂O | 174.6 (theoretical) |

| 1-Ethyl-1H-imidazole-5-carbaldehyde HCl | Ethyl (1), aldehyde (5) | Aldehyde, HCl salt | 1914148-58-5 | C₆H₉ClN₂O | 160.6 |

| 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde | tert-Butyl (5), aldehyde (4) | Aldehyde | 714273-83-3 | C₈H₁₂N₂O | 152.2 |

| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl | Cyclopropyl (1), methanamine (5) | Amine, diHCl salt | 1227465-77-1 | C₇H₁₃Cl₂N₃ | 210.1 |

| 1-Benzyl-5-(chloromethyl)-1H-imidazole HCl | Benzyl (1), chloromethyl (5) | Chloromethyl, HCl salt | 82830-36-2 | C₁₁H₁₂Cl₂N₂ | 243.1 |

Key Observations :

- Substituent Bulk : The isopropyl group in the target compound introduces moderate steric hindrance compared to ethyl (smaller) or tert-butyl (bulkier) groups, influencing reactivity and binding interactions .

- Salt Forms : Hydrochloride salts (target, ethyl analog) improve aqueous solubility, whereas dihydrochloride salts (e.g., cyclopropyl derivative) may enhance stability for amine-containing compounds .

Reactivity Differences :

- The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or oximes), whereas the methanamine group in the cyclopropyl derivative supports amide bond formation .

- Chloromethyl substituents (e.g., CAS 82830-36-2) increase electrophilicity, facilitating alkylation reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Purity | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| 1-Isopropyl-1H-imidazole-5-carbaldehyde HCl | Not reported | 95% | High (HCl salt) | 1.2 |

| 1-Ethyl-1H-imidazole-5-carbaldehyde HCl | >200 | Not reported | Moderate | 0.8 |

| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl | Not reported | Not reported | Very high (diHCl) | -0.5 |

| 1-Benzyl-5-(chloromethyl)-1H-imidazole HCl | Not reported | Not reported | Low | 2.5 |

Notes:

- Solubility: Hydrochloride salts (target, ethyl analog) exhibit better aqueous solubility than non-ionic derivatives (e.g., tert-butyl analog) .

- Lipophilicity : The benzyl group (LogP ~2.5) increases hydrophobicity compared to aliphatic substituents (e.g., isopropyl, LogP ~1.2) .

Biological Activity

1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride (C7H10N2O·HCl) is a compound belonging to the imidazole family, recognized for its significant biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound appears as a pale-yellow solid. Its structure features a five-membered heterocyclic imidazole ring with an aldehyde functional group and an isopropyl substituent, enhancing its solubility and stability compared to other imidazole derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Key findings include:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further pharmacological exploration .

- Mechanism of Action : The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The aldehyde group may form covalent bonds with nucleophilic sites in biological molecules, potentially altering their functions .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other imidazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-imidazole-4-carbaldehyde | Imidazole ring with an aldehyde group | Different position of the aldehyde group |

| 1H-imidazole-2-carbaldehyde | Similar imidazole structure | Variation in substitution pattern |

| 1H-imidazole-5-carboxylic acid | Imidazole ring with a carboxylic acid | Presence of a carboxylic acid instead of an aldehyde |

The presence of the isopropyl group not only enhances solubility but also contributes to its distinct chemical reactivity and biological activity compared to others within its class.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antibacterial Studies : A study evaluated the antibacterial properties of various imidazole derivatives, including this compound. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .

- Inhibition Studies : Another research highlighted the compound's potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to reduced inflammation and cancer progression, further supporting its role in drug development.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antibiotics, demonstrating enhanced antibacterial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-isopropyl-1H-imidazole-5-carbaldehyde hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm the imidazole ring structure and aldehyde proton (δ ~9-10 ppm). The isopropyl group’s protons appear as a septet (δ ~2.5-3.5 ppm) and doublets (δ ~1.2-1.5 ppm) .

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) of the imidazole ring .

- Mass Spectrometry : Validate molecular weight (138.17 g/mol for the free base; 174.63 g/mol with HCl) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve crystalline structure if single crystals are obtainable .

Q. What are standard synthetic routes for this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 1H-imidazole-5-carbaldehyde with isopropyl halides under basic conditions (e.g., NaH in DMF) .

- Condensation Reactions : Utilize aldehydes and amines in acidic or basic media to form the imidazole ring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How to assess purity and stability of this compound for experimental reproducibility?

- Methodological Answer :

- HPLC : Ensure ≥95% purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C: 46.90%, H: 5.89%, N: 14.64%, Cl: 19.34%) .

- Stability Tests : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How to optimize reaction yield and reduce by-products during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature: 60–100°C, pH: 6–8, catalyst loading: 1–5 mol%) to identify optimal conditions .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track aldehyde formation and by-product accumulation .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves for water removal) or employ flow chemistry for better control .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cellular toxicity)?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under identical conditions (pH 7.4, 37°C, ATP concentration for kinase assays) .

- Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to distinguish direct inhibition from off-target effects .

- Structural Analysis : Perform molecular docking (PDB: target enzyme) to identify binding modes and validate with site-directed mutagenesis .

Q. How to design experiments probing interactions with biological targets (e.g., kinases or inflammatory pathways)?

- Methodological Answer :

- Kinetic Studies : Measure and shifts in enzyme activity pre/post compound addition .

- Pathway Mapping : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream effects in treated cell lines .

- Structural Biology : Co-crystallize the compound with its target (e.g., COX-2 or PI3K) to resolve binding interactions at atomic resolution .

Q. What strategies ensure up-to-date literature review for novel applications?

- Methodological Answer :

- Targeted Searches : Use PubMed/Scopus queries: "(this compound) AND (kinase inhibition OR anti-inflammatory)" .

- Patent Analysis : Search Espacenet or USPTO for recent filings using CAS 183012-99-9 .

- Collaborative Networks : Engage with imidazole chemistry experts via conferences (e.g., ACS National Meeting) or preprint platforms (ChemRxiv) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.